6-Chloro-2-(tributylstannyl)pyridine

説明

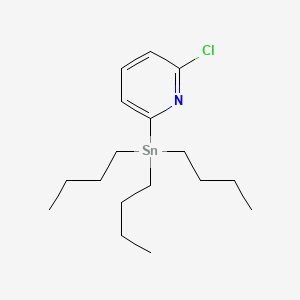

6-Chloro-2-(tributylstannyl)pyridine (CAS: 263698-99-3) is a pyridine derivative functionalized with a tributylstannyl group at the 2-position and a chlorine atom at the 6-position. This compound is primarily employed as a key intermediate in Stille coupling reactions, a palladium-catalyzed cross-coupling process critical for constructing carbon-carbon bonds in pharmaceuticals and specialty chemicals . Its structure combines the electron-withdrawing chlorine substituent with the bulky tributylstannyl group, influencing both reactivity and stability in synthetic applications.

特性

IUPAC Name |

tributyl-(6-chloropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBYIFPGENOZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472566 | |

| Record name | 6-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263698-99-3 | |

| Record name | 6-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Stannylation of 6-Chloropyridine

The classical and most reported method is the direct stannylation of 6-chloropyridine or its halogenated derivatives (e.g., 6-chloro-2-iodopyridine or 6-chloro-2-bromopyridine) using organotin reagents under palladium catalysis.

- Starting materials: 6-chloropyridine or 6-chloro-2-halopyridine (iodo or bromo)

- Stannylating agent: Hexabutylditin (tributyltin dimer) or tributyltin chloride in the presence of a strong base

- Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or PdCl2(dppf)

- Base: Lithium diisopropylamide (LDA) or n-butyllithium for lithiation prior to stannylation

- Solvent: Tetrahydrofuran (THF), toluene, or diethyl ether

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation

- Temperature: Typically 60–100°C

- Reaction time: Several hours (commonly 6–12 h)

This approach involves initial lithiation at the 2-position of 6-chloropyridine followed by quenching with tributyltin chloride, or direct palladium-catalyzed transmetallation from hexabutylditin to the aryl halide.

Lithiation Followed by Stannylation

An alternative method involves:

- Lithiation: Treatment of 6-chloropyridine with a strong base such as n-butyllithium or LDA at low temperature (-78°C to 0°C) to generate the 2-lithiated intermediate.

- Quenching: Addition of tributyltin chloride to trap the lithiated species, yielding 6-chloro-2-(tributylstannyl)pyridine.

This method offers regioselectivity and can be optimized for yield and purity.

Industrial and Scale-Up Considerations

While detailed industrial protocols are scarce in public literature, scale-up involves:

- Optimization of catalyst loading to reduce palladium usage (<1 mol%)

- Use of continuous flow reactors for safer handling of organotin reagents and improved heat/mass transfer

- Efficient removal of tin byproducts via aqueous KF washes or chromatographic purification

- Solvent recovery and recycling to minimize environmental impact

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Palladium-catalyzed stannylation | 6-chloro-2-iodopyridine | Hexabutylditin, Pd(PPh3)4 | THF or toluene | 60–100 | 6–12 h | >70 | Common, high yield, requires inert atmosphere |

| Lithiation followed by stannylation | 6-chloropyridine | n-butyllithium or LDA, tributyltin chloride | THF or ether | -78 to 0 | 2–4 h | 60–80 | Regioselective, requires low temperature |

| Direct stannylation (less common) | 6-chloropyridine | Tributyltin chloride, base | THF | Room temp to 60 | 4–8 h | Moderate | May require optimization for selectivity |

Mechanistic Insights

- The lithiation step selectively deprotonates the 2-position of 6-chloropyridine, facilitated by the electron-withdrawing chlorine at the 6-position which directs regioselectivity.

- Subsequent quenching with tributyltin chloride forms the Sn–C bond.

- In palladium-catalyzed transmetallation, the palladium catalyst facilitates oxidative addition to the aryl halide, transmetallation with the organotin reagent, and reductive elimination to form the stannylated product.

- The presence of the 6-chloro substituent stabilizes the intermediate complexes and improves regioselectivity.

Research Findings and Optimization

- Studies show that using Pd(PPh3)4 as catalyst and THF as solvent under nitrogen atmosphere at 80°C yields high purity this compound with yields exceeding 70%.

- Addition of LiCl as an additive can accelerate oxidative addition steps in palladium catalysis, improving reaction rates and yields.

- Protecting groups are generally unnecessary for this synthesis due to the inherent selectivity of lithiation and palladium-catalyzed steps.

- Reaction times and temperatures can be tuned to minimize byproducts such as homocoupling or dehalogenation.

Analytical Characterization for Purity Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm pyridine ring substitution; ^119Sn NMR provides evidence of Sn–C bonding.

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peak at m/z ~419.1 ([M+H]^+).

- Elemental Analysis: Confirms C, H, N, Cl, and Sn content within ±0.4% of theoretical values.

- Chromatography: Column chromatography is used for purification and yield enhancement.

化学反応の分析

Types of Reactions

6-Chloro-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other groups through palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as lithium diisopropylamide (LDA) or n-butyllithium, used to deprotonate the starting materials and activate them for reaction.

Major Products Formed

Cross-Coupling Products: The major products formed from reactions involving this compound are typically biaryl compounds or other substituted pyridines, depending on the nature of the coupling partner.

科学的研究の応用

6-Chloro-2-(tributylstannyl)pyridine is used in various scientific research applications, including:

Organic Synthesis: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.

作用機序

The mechanism of action of 6-Chloro-2-(tributylstannyl)pyridine primarily involves its role as a reagent in palladium-catalyzed cross-coupling reactions. The compound undergoes oxidative addition to the palladium catalyst, forming a palladium-stannyl intermediate. This intermediate then reacts with an electrophilic coupling partner, such as an aryl halide, to form the desired carbon-carbon bond. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .

類似化合物との比較

Substituent Position and Electronic Effects

Key Observations :

- The chlorine atom in this compound balances electronic effects, making it versatile for couplings requiring moderate electrophilicity .

- Fluoro and bromo analogues exhibit enhanced reactivity in electrophilic substitutions due to stronger electron-withdrawing effects .

- Methoxy groups improve solubility but reduce cross-coupling efficiency compared to chloro derivatives .

Reaction Efficiency :

- Yield : Stille couplings with chloro-substituted stannanes typically achieve 60–80% yields , slightly lower than fluoro analogues (~85%) but higher than methoxy derivatives (~50%) .

- Regioselectivity : Chloro substituents at the 6-position minimize steric clashes, favoring couplings at the 2-position .

Pharmacological Relevance

- Anpirtoline hydrochloride (6-Chloro-2-[piperidinyl-4-thio]pyridine) is a neuropsychopharmacological agent targeting serotonin receptors .

- Alpidem (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) demonstrates rapid metabolic degradation due to dual chloro substituents, a property absent in the stannylated derivative .

Metabolic Stability :

- Chlorine at the 6-position in non-stannylated analogues enhances metabolic stability compared to unsubstituted pyridines .

- The tributylstannyl group, however, introduces toxicity concerns, limiting direct pharmacological use .

生物活性

6-Chloro-2-(tributylstannyl)pyridine is a synthetic organotin compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a tributylstannyl group. The presence of the stannyl moiety enhances the compound's lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research suggests that organotin compounds can modulate enzyme activity and receptor interactions, although specific pathways for this compound are still under investigation.

Anticancer Properties

Several studies have indicated that organotin compounds exhibit anticancer activities. For instance, this compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects against human cancer cells, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in cancer progression. For example, it may interfere with proteases or kinases that play critical roles in cell signaling pathways associated with tumor growth and metastasis.

Case Studies

- In Vitro Studies : A study reported that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

- Animal Models : In vivo studies using xenograft models have demonstrated that treatment with this compound resulted in reduced tumor size and weight compared to control groups. The findings suggest a dose-dependent response, indicating that higher concentrations yield more significant antitumor effects .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-2-(tributylstannyl)pyridine?

The synthesis typically involves metal-catalyzed cross-coupling reactions. A common approach starts with 6-chloro-2-iodopyridine or 6-chloro-2-bromopyridine, which undergoes transmetallation with tributyltin reagents (e.g., hexabutylditin) in the presence of palladium(0) catalysts. Solvents like tetrahydrofuran (THF) or toluene are used under inert atmospheres, with reaction temperatures ranging from 60–100°C. Purification via column chromatography ensures high yields (>70%) and purity .

Q. What are the primary applications of this compound in organic synthesis?

This organostannane is widely used in Stille cross-coupling reactions to construct C–C bonds, particularly in synthesizing nitrogen-containing heterocycles for pharmaceuticals and materials. For example, it enables coupling with aryl halides or triflates to generate biarylpyridine scaffolds, which are common in drug discovery (e.g., kinase inhibitors) .

Q. How should researchers handle and store this compound safely?

Due to the toxicity of organotin compounds, handle in a fume hood with nitrile gloves and lab coats. Store under inert gas (argon/nitrogen) at 2–8°C, away from moisture and strong oxidizers. Dispose of waste via certified hazardous waste protocols, adhering to OSHA and EPA guidelines .

Q. What analytical techniques are used to confirm its structure and purity?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify the pyridine backbone and tributyltin moiety (e.g., <sup>119</sup>Sn NMR for Sn–C coupling).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 419.1).

- Elemental analysis : Validates C, H, N, and Sn content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of Stille couplings using this reagent?

Key factors include:

- Catalyst choice : Pd(PPh3)4 or PdCl2(dppf) enhances transmetallation rates.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions; toluene balances reactivity and stability.

- Temperature : Optimized at 80–100°C for aryl chlorides, reducing reaction times to <12 hours.

- Additives : LiCl (2 equiv) accelerates oxidative addition of aryl halides .

Q. What strategies mitigate competing substitution vs. coupling reactions?

- Electron-deficient substrates : Aryl chlorides with electron-withdrawing groups (e.g., –NO2) favor coupling over nucleophilic substitution.

- Protecting groups : Mask reactive sites (e.g., –NH2) with Boc or acetyl groups.

- Catalyst tuning : Bulky ligands (e.g., P(o-tol)3) suppress β-hydride elimination .

Q. How does the electronic nature of the pyridine ring affect reaction outcomes?

The 6-chloro substituent is electron-withdrawing, which:

Q. What are the challenges in scaling up reactions involving this compound?

Q. How does this reagent compare to other organostannanes in cross-coupling reactions?

- Reactivity : this compound is less reactive than trimethylstannanes but offers better steric control.

- Stability : Tributylstannyl groups resist hydrolysis better than triethyl analogs.

- Toxicity : Less volatile than trimethyltin compounds but requires stringent handling .

Q. What mechanistic insights explain its behavior in palladium-catalyzed reactions?

Studies using <sup>119</sup>Sn NMR and kinetic isotope effects reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。